Cas no 94263-01-1 (N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide)

N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide structure
94263-01-1 structure
Product name:N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
CAS No:94263-01-1
MF:C18H22N2O2
MW:298.379484653473
CID:2683658

N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione
    • N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
    • Phthalimide, N-((octahydro-1(2H)-quinolyl)methyl)-
    • 2-[(Octahydroquinolin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione
    • N-[[3,4,4a,5,6,7,8,8a-Octahydroquinolin-1(2H)-yl]methyl]phthalimide
    • Inchi: 1S/C18H22N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h2-3,8-9,13,16H,1,4-7,10-12H2
    • InChI Key: RYFRJGCNSLSIEB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CN1CCCC2CCCCC12)=O
    • BRN: 1541720

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 440
  • Topological Polar Surface Area: 40.6

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